Boc-D-threo-3-(3-trifluoromethylphenyl)serine
Description
Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a protected serine derivative characterized by a tert-butoxycarbonyl (Boc) group, a D-threo stereochemical configuration, and a 3-trifluoromethylphenyl substituent at the β-carbon of the serine backbone. Its molecular formula is C₁₅H₂₀F₃NO₄, with a molar mass of 335.32 g/mol and a predicted density of 1.273 g/cm³ . The compound’s stereochemistry and functional groups make it valuable in peptide synthesis and pharmaceutical intermediates, particularly for designing molecules with enhanced metabolic stability due to the electron-withdrawing trifluoromethyl group .
Key physicochemical properties include a predicted pKa of 11.48, indicating moderate basicity, and a boiling point of 472.5°C, reflecting its thermal stability. It is stored at 0–8°C to preserve integrity . The CAS registry number is 1134488-04-2, and it is commercially available in milligram to gram quantities for research purposes .
Properties
IUPAC Name |
(2S,3R)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[3-(trifluoromethyl)phenyl]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO5/c1-14(2,3)24-13(23)19-10(12(21)22)11(20)8-5-4-6-9(7-8)15(16,17)18/h4-7,10-11,20H,1-3H3,(H,19,23)(H,21,22)/t10-,11+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCYHPTFFBQCNAV-WDEREUQCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C(C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]([C@@H](C1=CC(=CC=C1)C(F)(F)F)O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production of Boc-D-threo-3-(3-trifluoromethylphenyl)serine involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-D-threo-3-(3-trifluoromethylphenyl)serine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Boc-D-threo-3-(3-trifluoromethylphenyl)serine plays a crucial role as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural characteristics allow for modifications that enhance the potency and selectivity of drug candidates aimed at treating conditions such as Parkinson's disease and other neurodegenerative disorders .
Case Study: Neurological Disorders
Research indicates that compounds similar to this compound have been utilized in the development of drugs that improve neurotransmitter function. For instance, studies involving L-threo-3,4-dihydroxyphenylserine (L-threo-DOPS) have shown promise in treating akinesia in Parkinson's patients, suggesting a potential pathway for derivatives like this compound to influence similar therapeutic outcomes .
Biochemical Research
Enzyme Inhibition Studies
This compound is extensively used in biochemical research to study enzyme inhibitors. Its ability to interact selectively with active sites on enzymes makes it valuable for understanding the mechanisms of action in biological systems. By modifying the serine structure, researchers can explore how these changes affect enzyme activity and metabolic pathways .
Interaction Studies
Preliminary studies have indicated that this compound may bind to various biological targets, influencing their activity. This opens avenues for further research into its potential as a modulator of enzymatic functions.
Material Science
Development of Specialized Polymers
The unique properties of this compound contribute to its application in material science. It is used to create specialized polymers with enhanced thermal stability and chemical resistance, making it suitable for advanced material applications .
Agrochemical Formulations
Enhancing Efficacy of Pesticides and Herbicides
In agrochemical research, this compound is utilized to improve the efficacy of pesticides and herbicides. Its structural features enhance absorption in plant systems, leading to better performance of agrochemical products .
Fluorine Chemistry
Innovative Research Opportunities
The trifluoromethyl group present in this compound allows for innovative research within fluorine chemistry. This group can significantly alter the electronic properties of compounds, leading to the development of novel substances with unique characteristics for various applications .
Mechanism of Action
The mechanism of action of Boc-D-threo-3-(3-trifluoromethylphenyl)serine involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain proteins and enzymes, thereby influencing their activity. The pathways involved include signal transduction and metabolic processes .
Comparison with Similar Compounds
The compound is structurally analogous to several derivatives differing in substituents, stereochemistry, or backbone amino acids. Below is a detailed comparison:
Structural Analogues with Varying Aromatic Substituents
Key Insights :
- The trifluoromethyl group in Boc-D-threo-3-(3-trifluoromethylphenyl)serine provides superior lipophilicity and oxidative resistance compared to methoxy or cyano groups, making it advantageous for blood-brain barrier penetration in CNS drug candidates .
Stereochemical and Backbone Variants
Key Insights :
- D-threo configuration in this compound ensures resistance to proteolytic cleavage, critical for oral bioavailability .
- Replacing serine with phenylalanine or benzothienylalanine alters steric bulk and π-π interactions, impacting target binding affinity .
Key Insights :
Biological Activity
Boc-D-threo-3-(3-trifluoromethylphenyl)serine is a synthetic amino acid derivative that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and enzyme inhibition. This article explores its biological activity, focusing on its mechanisms, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a trifluoromethyl group, which significantly influences its biological properties. The presence of fluorine atoms can enhance the lipophilicity and metabolic stability of the compound, making it an interesting candidate for various pharmacological applications.
-
D-amino Acid Oxidase Inhibition :
- D-amino acid oxidase (DAAO) plays a crucial role in the metabolism of D-amino acids, including D-serine, which is a co-agonist at NMDA receptors. Inhibitors of DAAO can increase the levels of D-serine in the brain, potentially enhancing NMDA receptor activity and influencing synaptic plasticity .
- This compound has been studied for its inhibitory effects on DAAO, contributing to increased D-serine levels and subsequent neuroprotective effects.
- NMDA Receptor Modulation :
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is essential for optimizing its biological activity. Key findings include:
- The trifluoromethyl group enhances binding affinity to DAAO compared to non-fluorinated analogs.
- Variations in the amino acid backbone influence inhibitory potency against DAAO, with certain modifications leading to increased selectivity and efficacy .
Research Findings and Case Studies
Numerous studies have investigated the biological activity of this compound:
- In Vivo Studies :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description |
|---|---|
| DAAO Inhibition | Increases levels of D-serine; enhances NMDA receptor activity |
| Neuroprotective Effects | Potential applications in neurodegenerative diseases |
| Structure-Activity Relationships | Trifluoromethyl group enhances potency; modifications affect binding |
Table 2: Comparative Analysis of Related Compounds
| Compound | DAAO IC50 (µM) | NMDA Receptor Activity | Notes |
|---|---|---|---|
| This compound | TBD | TBD | High lipophilicity |
| CBIO | <0.5 | Moderate | Known potent inhibitor |
| D-serine | N/A | Full agonist | Endogenous co-agonist |
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Boc-D-threo-3-(3-trifluoromethylphenyl)serine with high enantiomeric purity?
- Methodology : Synthesis typically involves asymmetric alkylation or enzymatic resolution to establish the D-threo configuration. Boc protection (tert-butoxycarbonyl) is introduced early to preserve stereochemistry. For aryl substitution (3-trifluoromethylphenyl), Suzuki-Miyaura coupling or electrophilic aromatic substitution may be employed, followed by deprotection and purification via flash chromatography or preparative HPLC. Chiral HPLC with amylose-based columns (e.g., Chiralpak IA) is critical for confirming enantiopurity (>99% ee) .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Methodology :
- NMR : Analyze H and C NMR to confirm stereochemistry (e.g., coupling constants for threo configuration) and aryl substitution patterns.
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M+Na]).
- X-ray Crystallography : For absolute configuration confirmation, co-crystallize with a chiral auxiliary or heavy atom derivatives.
- FT-IR : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Guidelines :
- Use PPE (gloves, goggles, lab coats) to avoid dermal/ocular exposure.
- Work in a fume hood due to potential respiratory irritancy from trifluoromethyl groups.
- Store at –20°C under inert atmosphere (argon) to prevent degradation.
- Dispose via certified hazardous waste services, as halogenated compounds may require specialized treatment .
Advanced Research Questions
Q. How does the 3-trifluoromethylphenyl substituent influence the compound’s bioactivity compared to other aryl groups (e.g., dimethoxyphenyl)?
- Structure–Activity Relationship (SAR) :
- Electron-Withdrawing Effects : The -CF group enhances metabolic stability and membrane permeability via lipophilicity (logP ~2.5–3.0).
- Steric Effects : Bulkier substituents may hinder target binding; compare IC values against analogs (e.g., dimethoxyphenyl derivatives) in enzyme inhibition assays.
- Case Study : In related N-arylpiperazines, the 3-CF group improved antimicrobial activity against Mycobacterium marinum by 4-fold compared to 4-F-phenyl analogs .
Q. What experimental designs are optimal for resolving contradictions in biological activity data across different assay systems?
- Methodology :
- Dose-Response Curves : Use 8–12 concentration points to calculate EC/IC with Hill slope analysis.
- Orthogonal Assays : Validate cytotoxicity (e.g., MTT assay) alongside target-specific assays (e.g., β-lactamase inhibition) to exclude false positives.
- Statistical Robustness : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates. For example, discrepancies in antimicrobial activity may arise from differential efflux pump expression in bacterial strains .
Q. How can computational modeling predict the reactivity of this compound in catalytic systems?
- In Silico Strategies :
- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrophilicity of the serine hydroxyl group.
- Molecular Dynamics (MD) : Simulate interactions with catalytic pockets (e.g., serine proteases) over 100 ns trajectories.
- Docking Studies : Use AutoDock Vina to predict binding affinities (ΔG) against targets like penicillin-binding proteins (PBPs).
- Validation : Cross-reference with experimental kinetic data (k/K) from stopped-flow spectrometry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
